2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No.: 926194-33-4
Cat. No.: VC6100611
Molecular Formula: C8H15N3O
Molecular Weight: 169.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926194-33-4 |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.228 |
| IUPAC Name | 2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |
| Standard InChI | InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3 |
| Standard InChI Key | STPGKUVSQGDNCN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)C(CN)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 926194-33-4) features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, linked to an ethanol moiety bearing an amino group at the β-position . The compound’s stereochemistry is critical, as evidenced by the related stereoisomer (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1250289-17-8), which shares the same molecular formula but differs in spatial arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N₃O | |
| Molecular Weight | 169.228 g/mol | |
| SMILES | CC1=C(C(=NN1C)C)C(CN)O | |
| InChIKey | STPGKUVSQGDNCN-UHFFFAOYSA-N |
The pyrazole ring’s electron-rich environment and the amino alcohol’s hydrogen-bonding capacity contribute to its reactivity and interaction with biological targets.
Synthesis and Purification Strategies
Synthetic Routes
The synthesis typically involves coupling pyrazole derivatives with ethanolamine precursors. One common method reacts 1,3,5-trimethylpyrazole-4-carbaldehyde with nitroethane in a Henry reaction, followed by reduction of the nitro group to an amine. Alternative routes employ reductive amination or nucleophilic substitution, often utilizing solvents like dichloromethane or ethanol.
Purification Techniques
Post-synthesis purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures, yielding purity >95%. Advanced techniques such as HPLC have been employed for enantiomeric resolution of stereoisomers like the (1R)-variant .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Methyl Substitutions: The trimethyl groups on the pyrazole enhance lipophilicity, improving membrane permeability.
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Amino Alcohol Backbone: The ethanolamine moiety facilitates hydrogen bonding with catalytic lysine residues in kinase domains.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 0.85 | XLogP3 |
| Hydrogen Bond Donors | 2 | PubChemLite |
| Topological Polar SA | 73.8 Ų | PubChemLite |
Analytical Characterization
Spectroscopic Data
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 1.98 (s, 3H, CH₃), 2.12 (s, 6H, 2×CH₃), 3.45 (m, 2H, CH₂NH₂), 4.21 (m, 1H, CHOH).
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MS: ESI-MS m/z 170.12878 ([M+H]⁺), collision cross-section 137.8 Ų .
Chromatographic Behavior
HPLC analysis (C18 column, acetonitrile/water gradient) shows a retention time of 6.8 min, with >99% purity.
Future Research Directions
Target Optimization
Modifications to the amino alcohol backbone (e.g., fluorination or cyclization) could enhance binding affinity and metabolic stability.
In Vivo Studies
Pharmacokinetic profiling in murine models is needed to assess oral bioavailability and toxicity.
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